molecular formula C9H8BrNO2 B6161926 3-bromo-5-formyl-N-methylbenzamide CAS No. 1289194-52-0

3-bromo-5-formyl-N-methylbenzamide

Cat. No.: B6161926
CAS No.: 1289194-52-0
M. Wt: 242.07 g/mol
InChI Key: USIICMVOEIWUKN-UHFFFAOYSA-N
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Description

3-Bromo-5-formyl-N-methylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position, a formyl group at the 5-position, and an N-methylamide functional group. Benzamide derivatives are widely studied for their roles as intermediates in organic synthesis, enzyme inhibitors, and ligands for metal-catalyzed reactions .

Properties

CAS No.

1289194-52-0

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

3-bromo-5-formyl-N-methylbenzamide

InChI

InChI=1S/C9H8BrNO2/c1-11-9(13)7-2-6(5-12)3-8(10)4-7/h2-5H,1H3,(H,11,13)

InChI Key

USIICMVOEIWUKN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C=O)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-formyl-N-methylbenzamide typically involves the bromination of N-methylbenzamide followed by formylation. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-formyl-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., ethanol, dichloromethane).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: 3-bromo-5-hydroxymethyl-N-methylbenzamide.

    Oxidation: 3-bromo-5-carboxy-N-methylbenzamide.

Scientific Research Applications

3-Bromo-5-formyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-5-formyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Bromine at the 3-position (common in ) increases electrophilicity, facilitating cross-coupling reactions.
  • The formyl group in this compound is unique compared to tetrazole (DN8) or benzoxazole (), offering a reactive aldehyde for condensation or nucleophilic additions.
  • N-methylation reduces hydrogen-bonding capacity compared to unsubstituted benzamides (e.g., DN8) but improves metabolic stability .

Synthetic Routes: Microwave-assisted synthesis (e.g., ) is efficient for benzamide derivatives, though this compound may require formylation via Vilsmeier-Haack or Duff reactions. Tetrazole-containing analogs (DN8) are synthesized via cycloaddition reactions, while benzoxazole derivatives () involve condensation with 2-aminophenols .

Applications: DN8 (tetrazole): Explored in metal-catalyzed C–H functionalization due to its directing-group capabilities . (benzoxazole): Potential antimicrobial or anticancer agent due to dichlorophenyl and heterocyclic motifs . this compound: Hypothetically suited for Schiff base formation or as a precursor to heterocycles (e.g., quinazolines) .

Research Findings and Limitations

  • DN8 demonstrated 85% yield in Suzuki-Miyaura coupling reactions, leveraging bromine for cross-coupling .
  • showed moderate activity (IC₅₀ = 12 µM) against Staphylococcus aureus due to its lipophilic dichlorophenyl group .
  • Limitations : Direct data on this compound are absent in the provided evidence; comparisons are extrapolated from structural analogs. Further experimental validation is required to confirm its reactivity and biological profile.

Biological Activity

3-Bromo-5-formyl-N-methylbenzamide is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

PropertyValue
CAS No. 1289194-52-0
Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
IUPAC Name This compound
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, modulating biochemical pathways involved in disease processes.
  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infection control.
  • Anticancer Properties: Research has suggested that this compound may have anticancer effects, possibly through mechanisms similar to those observed in other benzamide derivatives .

Antiviral Activity

A study focused on benzamide derivatives revealed that compounds similar to this compound exhibited significant antiviral activity against the hepatitis B virus (HBV). These derivatives were shown to reduce cytoplasmic HBV DNA levels by promoting the formation of empty capsids through specific interactions with HBV core proteins .

Anticancer Research

In a case study involving various benzamide derivatives, researchers discovered that certain compounds inhibited cell growth in cancer cell lines. The mechanism involved downregulation of dihydrofolate reductase (DHFR) protein levels, which is crucial for cancer cell proliferation . Although specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activities.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

CompoundKey FeaturesBiological Activity
3-Bromo-N,N-dimethylbenzamide Two methyl groups on nitrogenAnticancer activity observed
3-Bromo-5-formylbenzamide Lacks the methyl group on nitrogenModerate antimicrobial properties
3-Bromo-5-formyl-N-phenylbenzamide Contains a phenyl groupPotential for enhanced receptor binding

The presence of both bromine and formyl groups, along with a methyl group on the nitrogen atom, gives this compound distinct chemical and biological properties that warrant further exploration.

Future Research Directions

Given its promising biological activities, future research should focus on:

  • Mechanistic Studies: Detailed investigations into the specific molecular interactions and pathways affected by this compound.
  • In Vivo Testing: Conducting animal studies to assess the therapeutic efficacy and safety profile of this compound.
  • Synthesis of Derivatives: Exploring modifications to enhance potency and selectivity against targeted diseases.

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